3-Methyladamantan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives can be complex, involving multiple steps and specific conditions. Paper describes the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a precursor to trifluoroamantadine. This process involves the electrochemical fluorination of methyl adamantane-1-carboxylate in a pyridine–5HF medium under constant current conditions. The product is then extracted, and the reaction medium is recycled for repeated use. Paper details an efficient synthesis of 1-aminoadamantane derivatives through aza-Prins cyclization of oximes derived from 1,3-adamantanediol. This method yields various 3-substituted 1-(alkoxyamino)adamantanes, which upon reduction, provide access to 1-aminoadamantane and chiral 2,5-disubstituted derivatives.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by a rigid, three-dimensional framework that resembles the diamond lattice. This structure is responsible for the high thermal stability and low reactivity of these compounds. While the papers do not directly analyze the molecular structure of 3-methyladamantan-1-amine hydrochloride, the synthesis methods described suggest that the adamantane core is functionalized with different substituents, which can influence the overall properties of the molecule.
Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives typically require specific conditions due to the stability of the adamantane cage. In paper , the electrochemical fluorination is a key reaction that introduces fluorine atoms into the adamantane structure. In paper , the aza-Prins cyclization is a crucial step for constructing the adamantane framework with nitrogen-containing substituents. These reactions are significant for the synthesis of various adamantane derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
Adamantane derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure and substituents. The cage-like structure contributes to their high melting points, low solubility in water, and resistance to thermal and chemical degradation. The specific properties of 3-methyladamantan-1-amine hydrochloride would depend on the presence of the methyl and amine groups, as well as the hydrochloride salt form, which could affect its solubility, reactivity, and potential biological activity.
Scientific Research Applications
Synthesis and Derivatives
3-Methyladamantan-1-amine hydrochloride has been the focus of research mainly in the synthesis of various derivatives. For instance, the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, characterized through various methods, demonstrates the compound's versatility in chemical synthesis (Anderson, Burks, & Harruna, 1988). Additionally, the synthesis of 2-alkoxypentan-3-amine hydrochloride showcases the process of transforming ethyl lactate and halogenated hydrocarbons into medically significant intermediates (Zhang Ping-rong, 2009).
Biological and Medical Applications
The biological applications of this compound are also notable. A study focused on a novel N-methyladamantan-1-amine derivative (Bucolo et al., 2006) highlights its potential as a neuroprotective agent in retinal degeneration, indicating its applicability in medical treatments.
Chemical and Physical Properties
In exploring the chemical and physical properties of 3-methyladamantan-1-amine hydrochloride, research has delved into its role in various chemical reactions. For instance, the study of hydride transfer reactions involving substituted adamantyl cations (Cuddy et al., 1972) provides insights into its chemical behavior, which is crucial for understanding its broader applications in chemistry.
Environmental and Industrial Applications
In environmental and industrial contexts, research has explored the compound's role in processes like CO2 capture. A study comparing different amine solvents, including 1,5-diamino-2-methylpentane, for CO2 capture in a water-gas shift process plant (Nwaoha et al., 2019) demonstrates its potential in environmental applications.
Safety And Hazards
properties
IUPAC Name |
3-methyladamantan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITBNCXKULHPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladamantan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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